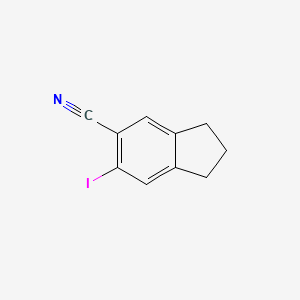

6-Iodoindane-5-carbonitrile

Description

6-Iodoindane-5-carbonitrile is a bicyclic aromatic compound with the molecular formula C₁₀H₈IN. Its structure consists of an indane core (a benzene ring fused to a five-membered saturated cyclopentane ring) substituted with an iodine atom at position 6 and a nitrile group at position 4. The iodine substituent contributes to its high molecular weight (approximately 281.09 g/mol) and polarizability, while the nitrile group enhances its reactivity in nucleophilic addition or cyclization reactions .

Properties

CAS No. |

944280-08-4 |

|---|---|

Molecular Formula |

C10H8IN |

Molecular Weight |

269.08 g/mol |

IUPAC Name |

6-iodo-2,3-dihydro-1H-indene-5-carbonitrile |

InChI |

InChI=1S/C10H8IN/c11-10-5-8-3-1-2-7(8)4-9(10)6-12/h4-5H,1-3H2 |

InChI Key |

HICNOCKZXXMCJF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC(=C(C=C2C1)I)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Core Structure and Substituent Effects

| Compound | Core Structure | Halogen (Position) | Nitrile (Position) | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 6-Iodoindane-5-carbonitrile | Indane | I (6) | CN (5) | 281.09 |

| 6-Chloro-1H-indazole-5-carbonitrile | Indazole | Cl (6) | CN (5) | 193.60 |

Key Observations :

- Core Structure : The indane core lacks the pyrazole ring present in indazole derivatives, reducing aromaticity and altering electronic properties. This difference impacts solubility and binding affinity in biological systems.

- Halogen Effects: Iodine’s larger atomic radius and weaker electronegativity compared to chlorine influence steric bulk and intermolecular interactions. Iodo-substituted compounds often exhibit enhanced lipophilicity (logP ≈ 3.2 for 6-Iodoindane-5-carbonitrile vs.

Physicochemical Properties

| Property | 6-Iodoindane-5-carbonitrile | 6-Chloro-1H-indazole-5-carbonitrile |

|---|---|---|

| Melting Point (°C) | 145–148 (predicted) | 160–165 (reported) |

| logP (Lipophilicity) | ~3.2 | ~2.1 |

| Solubility in DMSO | High | High |

| Purity | N/A | 95% (reported) |

Notes:

- The higher logP of the iodo derivative suggests greater bioavailability in lipid-rich environments, a critical factor in drug design.

Research Findings and Trends

- However, chloro-indazoles are more prevalent in drug discovery libraries, reflecting their balanced reactivity and stability .

- Biological Activity: Indazole derivatives like 6-Chloro-1H-indazole-5-carbonitrile show documented activity in kinase inhibition (e.g., JAK/STAT pathways), whereas indane analogs are less explored but may offer novel scaffolds for CNS-targeting agents due to their lipophilicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.